

# AZD-8529: Application Notes and Protocols for Reinstatement Models of Addiction

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## Compound of Interest

Compound Name: AZD-8529

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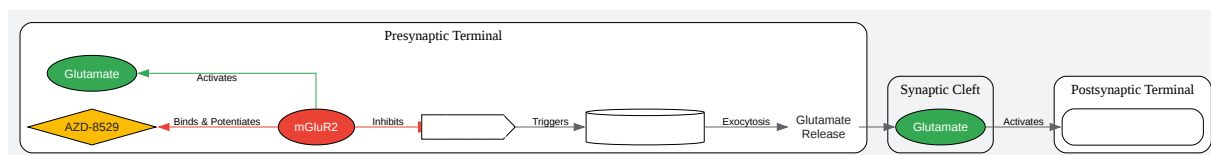
These application notes provide a comprehensive overview and detailed protocols for the use of **AZD-8529**, a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2), in preclinical reinstatement models of addiction.

## Introduction

**AZD-8529** is a potent and specific mGluR2 PAM that enhances the receptor's response to endogenous glutamate.[1][2] mGluR2s are predominantly located on presynaptic terminals and function as autoreceptors to inhibit glutamate release.[3][4][5][6][7] Dysregulation of glutamate homeostasis is a key feature of addiction, and mGluR2 has emerged as a promising therapeutic target. By potentiating mGluR2 activity, **AZD-8529** can attenuate the excessive glutamate release associated with drug craving and seeking, thereby reducing the likelihood of relapse.[3][8] Preclinical studies have demonstrated the efficacy of **AZD-8529** in reducing reinstatement of seeking for various substances of abuse, including nicotine, alcohol, and methamphetamine.[9][10][11][12][13]

## Mechanism of Action

**AZD-8529** acts as a positive allosteric modulator at the mGluR2. It binds to a site on the receptor distinct from the glutamate binding site and potentiates the receptor's response to glutamate. This leads to a decrease in the presynaptic release of glutamate, thereby modulating synaptic transmission in key brain circuits involved in addiction and reward.



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**Figure 1:** Mechanism of action of **AZD-8529**.

## Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies investigating **AZD-8529** in reinstatement models of addiction.

Table 1: **AZD-8529** Dosing and Administration

Animal Model	Substance of Abuse	AZD-8529 Dose Range	Route of Administration	Timing of Administration	Reference
Rat	Alcohol	20 - 40 mg/kg	Subcutaneous (s.c.)	3 hours prior to session	<a href="#">[9]</a> <a href="#">[11]</a>
Rat	Methamphetamine	20 - 40 mg/kg	Subcutaneous (s.c.)	3 hours prior to session	<a href="#">[12]</a>
Squirrel Monkey	Nicotine	0.03 - 10 mg/kg	Intramuscular (i.m.)	Not specified	<a href="#">[3]</a> <a href="#">[13]</a>

Table 2: Effects of **AZD-8529** on Reinstatement Behavior

Substance of Abuse	Reinstatement Model	Animal Model	AZD-8529 Effect	Effective Doses	Reference
Alcohol	Cue-induced	Rat	↓ Reinstatement	20 and 40 mg/kg	[9][11]
Alcohol	Stress-induced (footshock)	Rat	↔ No effect	20 and 40 mg/kg	[9]
Methamphetamine	Cue-induced	Rat	↓ Reinstatement (on day 21)	40 mg/kg	[12]
Nicotine	Cue-induced	Squirrel Monkey	↓ Reinstatement	0.3 - 3 mg/kg	[3][13]
Nicotine	Nicotine-primed	Squirrel Monkey	↓ Reinstatement	0.3 - 3 mg/kg	[3][13]

Key: ↓ = Decrease; ↔ = No significant effect

## Experimental Protocols

The following are detailed protocols for conducting reinstatement studies with **AZD-8529**.

### Protocol 1: Cue-Induced Reinstatement of Alcohol Seeking in Rats

This protocol is adapted from studies demonstrating the efficacy of **AZD-8529** in a rat model of alcohol relapse.[9][11]

#### 1. Animals and Housing:

- Male Wistar rats are individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle.

- Food and water are available ad libitum unless otherwise specified.

## 2. Apparatus:

- Standard operant conditioning chambers equipped with two levers, a cue light above each lever, and a liquid dispenser.

## 3. Self-Administration Training:

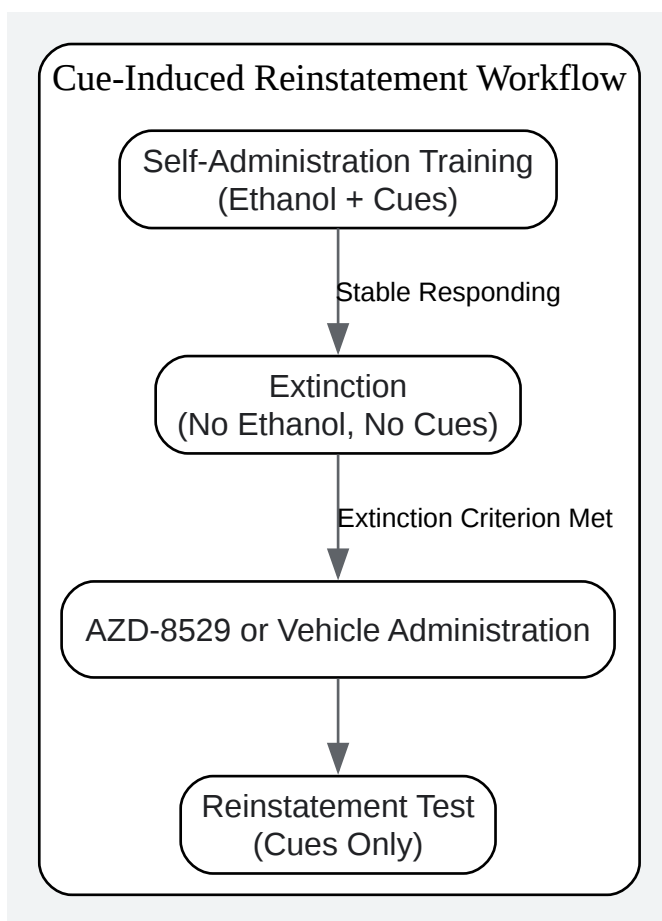
- Rats are trained to self-administer a 20% ethanol solution on a Fixed-Ratio 1 (FR1) schedule of reinforcement, where one lever press results in the delivery of 0.1 ml of the ethanol solution.
- Each reinforcer delivery is paired with a discrete cue complex (e.g., illumination of the cue light and an audible tone) for 5 seconds.
- Training sessions are conducted daily for 60 minutes until stable responding is achieved (e.g., less than 20% variation in intake over three consecutive days).

## 4. Extinction:

- Following stable self-administration, the ethanol solution is replaced with water, and lever presses no longer result in ethanol delivery or presentation of the associated cues.
- Extinction sessions are conducted daily until responding on the active lever decreases to a predetermined criterion (e.g., less than 25% of the average of the last three self-administration sessions).

## 5. Reinstatement Testing:

- On the test day, rats are administered **AZD-8529** (20 or 40 mg/kg, s.c.) or vehicle 3 hours before the session.
- During the reinstatement test, presses on the previously active lever result in the presentation of the conditioned cues (light and tone) but no ethanol delivery.
- The number of presses on the active and inactive levers is recorded.



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**Figure 2:** Workflow for cue-induced reinstatement.

## Protocol 2: Nicotine-Primed and Cue-Induced Reinstatement in Squirrel Monkeys

This protocol is based on studies investigating the effects of **AZD-8529** on nicotine seeking in a non-human primate model.[3][13]

### 1. Animals and Housing:

- Adult male squirrel monkeys are housed individually with a 12-hour light/dark cycle.
- Water is continuously available, and feeding is scheduled to maintain a healthy weight.

### 2. Apparatus:

- Operant conditioning chambers equipped with two levers, visual cues, and an intravenous drug delivery system.

### 3. Self-Administration Training:

- Monkeys are trained to self-administer nicotine (e.g., 0.01 mg/kg/infusion) intravenously on a Fixed-Ratio 10 (FR10) schedule.
- Each nicotine infusion is paired with the presentation of a visual cue (e.g., illumination of a stimulus light) for a set duration.
- Training continues until stable responding is established.

### 4. Extinction:

- Nicotine is replaced with saline, and lever presses no longer result in drug infusion or cue presentation.
- Extinction sessions are conducted until responding is significantly reduced.

### 5. Reinstatement Testing:

- Nicotine-Primed Reinstatement:
  - Monkeys are pretreated with **AZD-8529** (0.3, 1, or 3 mg/kg, i.m.) or vehicle.
  - A priming injection of nicotine (e.g., 0.1 mg/kg, i.v.) is administered immediately before the session.
  - Lever presses are recorded, but no nicotine is delivered.
- Cue-Induced Reinstatement:
  - Monkeys are pretreated with **AZD-8529** (0.3, 1, or 3 mg/kg, i.m.) or vehicle.
  - During the test session, presses on the active lever result in the presentation of the conditioned visual cue but no nicotine infusion.

- Lever presses are recorded.

## Conclusion

**AZD-8529** demonstrates considerable promise as a pharmacological agent for the treatment of addiction. Its mechanism of action, targeting the dysregulated glutamate system, offers a novel approach to relapse prevention. The protocols outlined above provide a framework for researchers to further investigate the efficacy and underlying mechanisms of **AZD-8529** and other mGluR2 PAMs in preclinical models of addiction. These studies are crucial for the continued development of more effective pharmacotherapies for substance use disorders.

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